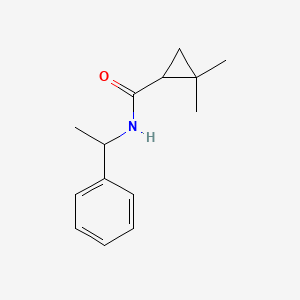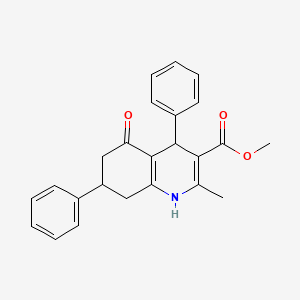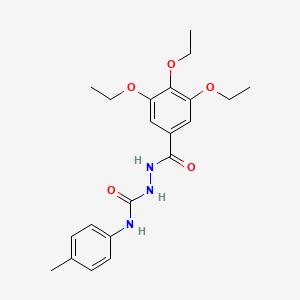![molecular formula C20H30O5 B5101403 diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate](/img/structure/B5101403.png)
diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate, also known as DPNM, is a chemical compound that has been widely used in scientific research. It is a member of the malonate ester family and is commonly used as a precursor for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in metabolic pathways, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to modulate the activity of certain neurotransmitters in the brain, leading to potential applications in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate is its versatility as a building block for the synthesis of various bioactive compounds. It is also readily available and relatively inexpensive. However, one of the limitations of diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the use of diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. Another potential direction is in the development of new synthetic routes for the production of diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate and related compounds. Additionally, further research is needed to fully understand the mechanism of action of diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate and its potential applications in the field of neuroscience.
Synthesemethoden
Diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate can be synthesized using a multi-step process that involves the reaction of diethyl malonate with 2,4-dimethylphenol in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 1-bromo-5-chloropentane to yield diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate.
Wissenschaftliche Forschungsanwendungen
Diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate has been extensively utilized in scientific research for various applications. One of the most significant applications is in the field of medicinal chemistry, where it is used as a building block for the synthesis of various bioactive compounds. It has also been used in the development of new drugs for the treatment of cancer, diabetes, and other diseases.
Eigenschaften
IUPAC Name |
diethyl 2-[5-(2,4-dimethylphenoxy)pentyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-5-23-19(21)17(20(22)24-6-2)10-8-7-9-13-25-18-12-11-15(3)14-16(18)4/h11-12,14,17H,5-10,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPPXFPLQWDCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=C(C=C(C=C1)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5101324.png)
![tetrahydro-2-furanylmethyl 2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5101327.png)

![N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5101335.png)
![(4-methoxy-3-biphenylyl)[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amine](/img/structure/B5101341.png)

![1-(dimethoxymethyl)-17-(2,3-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5101369.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5101379.png)
![N-(3-cyclopentylpropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5101383.png)
![7-(3-chloro-2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5101390.png)
![3,4-dimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5101394.png)
![(2-methoxydibenzo[b,d]furan-3-yl)(2,3,4-trimethoxybenzyl)amine](/img/structure/B5101401.png)
![5-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}-2-methyl-1,3-benzothiazole](/img/structure/B5101410.png)